[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid
Description
[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid is a nitrogen-rich heterocyclic compound featuring a fused triazole and pyridine ring system with a carboxylic acid substituent at the 4-position. Its bicyclic scaffold combines the electron-deficient nature of the triazole ring with the aromatic pyridine core, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-10-6(5)4-8-9-10/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQNXXZMTYDZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial application .
Chemical Reactions Analysis
Condensation Reactions
The carboxylic acid moiety participates in condensation with amines, hydrazides, or methylene-active compounds. For example:
-
Reaction with Enaminonitriles : Microwave-mediated condensation with enaminonitriles and benzohydrazides yields triazolo[1,5-a]pyridine derivatives via transamidation and cyclization. This catalyst-free method achieves 72–94% yields under optimized conditions (Table 1) .
| Entry | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Enaminonitrile 1 | MW, 150°C, 20 min | 85 |
| 2 | Benzohydrazide 2 | MW, 150°C, 25 min | 92 |
-
Cyclocondensation with Methylene-Active Compounds : Reactions with 1,3-diketones or β-ketoesters form fused pyrido-triazole systems (e.g., triazolo[4,5-b]pyridines) in 80–90% yields (Table 2) .
Acid-Catalyzed Dehydration and Cyclization
The carboxylic acid group facilitates intramolecular cyclization under acidic conditions:
-
Mechanistic Pathway : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by adjacent amino groups. This step is followed by dehydration to form fused rings (e.g., pyrido[1,2-b]indazoles) with energy barriers of 164.2–167.5 kJ/mol .
-
Atmospheric Influence : Reactions under oxygen atmospheres show 94% yield for oxidative cross-dehydrogenative coupling (CDC), compared to 6% under argon (Table 3) .
| Atmosphere | Acid (Equiv.) | Yield (%) |
|---|---|---|
| O₂ | HOAc (6) | 94 |
| Air | HOAc (6) | 74 |
| Ar | HOAc (6) | 6 |
Functional Group Interconversion
The carboxylic acid undergoes standard derivatization:
-
Esterification : Treatment with alcohols (e.g., methanol) and H₂SO₄ yields methyl esters.
-
Amide Formation : Coupling with amines using EDCl/HOBt provides amides for drug-discovery applications .
Oxidative and Reductive Pathways
-
Oxidation : Hydrogen peroxide converts the triazole ring to oxidized derivatives, though yields are moderate (48–55% ) .
-
Reduction : Sodium borohydride selectively reduces the pyridine ring without affecting the triazole core .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound has shown promise as an inhibitor of various enzymes relevant in treating conditions such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders. Specific activities include:
- Acting as RORγt inverse agonists.
- Inhibiting PHD-1, JAK1, and JAK2 enzymes.
- Cancer Treatment : Research indicates that [1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid derivatives can inhibit AXL receptor tyrosine kinase function. This inhibition is crucial in treating several types of cancer including colon, gastric, and breast cancers .
Biological Applications
- The compound has been evaluated for its antibacterial and antitubercular activities. Its derivatives have shown significant potential against various bacterial strains compared to standard antibiotics like Ciprofloxacin and Rifampicin .
Chemical Research
- As a precursor for synthesizing other nitrogen-containing heterocycles, this compound plays a critical role in expanding the library of compounds available for research in synthetic chemistry .
Case Studies
Several studies highlight the applications and effectiveness of this compound:
- Inhibition Studies : A focused screening campaign identified derivatives that exhibit low micromolar IC50 values against various kinases. These studies emphasize the structure-activity relationship (SAR) of the triazolo compounds in medicinal chemistry .
- Antiviral Activity : Virtual screening using triazolo derivatives resulted in compounds with improved antiviral activity compared to existing treatments. This demonstrates the potential for these compounds in developing new antiviral therapies .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development targeting enzymes | Inhibitors for RORγt and JAK pathways |
| Cancer Treatment | AXL receptor inhibition | Effective against multiple cancer types |
| Antibacterial Research | Evaluation against bacterial strains | Significant activity compared to standard antibiotics |
| Synthetic Chemistry | Precursor for nitrogen heterocycles | Expands compound library for further research |
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses. It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Ring Systems
Triazolo[1,5-a]pyrimidine Derivatives
- Core Structure: Replace the pyridine ring with pyrimidine, creating [1,2,3]triazolo[1,5-a]pyrimidines (e.g., thieno-fused variants in –5). These compounds exhibit enhanced π-π stacking due to the larger pyrimidine ring, influencing binding to biological targets.
- Bioactivity: Thieno-fused derivatives (e.g., thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines) show superior anticancer activity compared to aryl-fused analogs like [1,2,3]triazolo[1,5-a]quinazolines (GP = 81.85% for Renal Cancer UO-31 vs. <50% for quinazolines) .
Triazolo[1,5-a]quinazolines
- Core Structure : Feature a fused quinazoline ring instead of pyridine. The extended aromatic system increases molecular weight and lipophilicity.
- Activity : Lower anticancer potency compared to pyrimidine-based triazolos, attributed to reduced solubility and steric hindrance in target binding .
Pyrazolo[3,4-b]pyridine-carboxylic Acids
- Core Structure : Replace triazole with pyrazole (e.g., 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, C18H17N3O2, MW 307.36). The pyrazole ring introduces distinct hydrogen-bonding capabilities .
Other Triazolo-carboxylic Acids
- Examples include 3-[5-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (C11H11F3N4O2, MW 288.23) and 3-[7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (C15H14N4O3, MW 298.30). These compounds highlight the impact of substituents (e.g., trifluoromethyl, methoxy) on bioavailability .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Purity | CAS Number |
|---|---|---|---|---|
| [1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid | C7H5N3O2 | 179.14 | 95% | Not provided |
| 3-[5-ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | C11H11F3N4O2 | 288.23 | 95% | Not provided |
| 1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C17H17N3O2 | 295.34 | 95% | 1018127-33-7 |
| 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C18H17N3O2 | 307.36 | 95% | 1018164-82-3 |
Key Observations :
- The target compound has a lower molecular weight (179.14) compared to pyrazolo derivatives (>290), suggesting better solubility.
- Fluorinated or trifluoromethyl groups (e.g., in C11H11F3N4O2) enhance metabolic stability but may reduce solubility .
Biological Activity
[1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine structure, which contributes to its unique chemical properties. The carboxylic acid functional group enhances its solubility and reactivity, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:
- RORγt Inverse Agonist : This compound acts as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), modulating immune responses and potentially treating autoimmune diseases.
- Enzyme Inhibition : It inhibits prolyl hydroxylase domain enzyme 1 (PHD-1) and Janus kinases 1 and 2 (JAK1 and JAK2), which are involved in various signaling pathways related to inflammation and cancer.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For example:
- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines showed varying degrees of sensitivity to this compound.
- IC50 Values : The compound demonstrated low micromolar IC50 values against these cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
Due to its action on RORγt and JAK pathways, the compound may also exert anti-inflammatory effects. This suggests potential applications in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Emerging studies have reported antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell function makes it a candidate for further exploration in developing new antibiotics .
Study 1: Anticancer Efficacy
In a study published in Frontiers in Chemistry, derivatives of this compound were synthesized and evaluated for their antiproliferative activities. Compound 17l exhibited excellent inhibitory effects on tumor cells and was shown to induce apoptosis through specific molecular pathways .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of JAK kinases by this compound. It was found that the compound significantly reduced JAK-mediated signaling in vitro, which has implications for treating hematological malignancies where JAK pathways are often dysregulated .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| [1,2,4]Triazolo[1,5-a]pyrimidine | Anticancer, anti-inflammatory | Different enzyme inhibition profile |
| Pyrazolo[3,4-d]pyrimidine | CDK inhibitor | More focused on cell cycle regulation |
| [1,2,3]Triazolo[1,5-a]pyridine | RORγt inverse agonist | Unique interaction with immune pathways |
Q & A
Q. What are the established synthetic routes for [1,2,3]Triazolo[1,5-a]pyridine-4-carboxylic acid?
Synthesis typically involves cyclization or oxidative coupling strategies. For example, iodine-catalyzed oxidative coupling of pyridine derivatives with hydrazones under optimized conditions (e.g., I₂ with tert-butyl hydroperoxide [TBHP] in 1,4-dioxane) has demonstrated efficacy for analogous triazolopyridine frameworks, yielding up to 74% . Alternative routes include copper-mediated cycloadditions, though solvent selection (e.g., DMSO) and catalyst purity are critical for reproducibility .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm ring substitution patterns and carboxylate functionality.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to validate molecular ion peaks and fragmentation pathways.
- Chromatography: Ultra-performance liquid chromatography (UPLC) for purity assessment, especially when analyzing derivatives with bioactive properties .
Q. What are the common chemical reactions exhibited by this compound?
The compound undergoes:
- Nucleophilic substitution at the pyridine ring, facilitated by bases like NaH.
- Oxidation/Reduction: The triazole ring can be reduced to dihydro derivatives (e.g., using LiAlH₄), while the carboxylic acid group may participate in decarboxylation under thermal stress.
- Derivatization: Esterification or amidation of the carboxylate group enables the creation of bioactive analogs .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of derivatives?
Systematic screening of catalysts, solvents, and oxidants is essential. For instance, iodine (I₂) paired with TBHP in 1,4-dioxane maximizes yields (74%) in oxidative coupling reactions, while polar aprotic solvents like DMSO inhibit progress . Kinetic studies (e.g., varying temperature or catalyst loading) and computational modeling (DFT) can further refine mechanistic pathways and transition states.
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Dose-response assays: Validate bioactivity thresholds (e.g., IC₅₀) across multiple cell lines or enzymatic targets.
- Assay standardization: Control variables like pH, solvent (e.g., DMSO concentration ≤1%), and incubation time to minimize artifacts.
- Structural analogs: Synthesize and test derivatives with modified substituents to isolate pharmacophore contributions .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation: Introduce functional groups (e.g., halogens, alkyl chains) at the triazole or pyridine rings to assess steric/electronic effects.
- Bioactivity profiling: Test analogs against target receptors (e.g., antimicrobial assays using Enterococcus strains) and correlate results with computational docking scores.
- Data integration: Use multivariate analysis (e.g., PCA) to identify key structural determinants of activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
